2,2-Dimethyl-4-oxopentanenitrile

Descripción general

Descripción

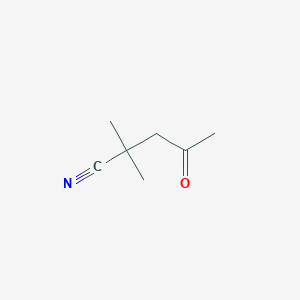

2,2-Dimethyl-4-oxopentanenitrile is an organic compound with the molecular formula C7H11NO. It is known for its unique structure, which includes a nitrile group and a ketone group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-4-oxopentanenitrile can be synthesized through multiple synthetic routes. One common method involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate, which leads to the formation of 3-amino-5-tert-butylpyrazole . Another method involves the condensation reaction between an aldehyde and malononitrile, using pyrazole as a catalyst .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-4-oxopentanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrazine hydrate, aldehydes, and malononitrile . Reaction conditions vary depending on the desired product but often involve specific catalysts and controlled temperatures.

Major Products Formed

Major products formed from reactions involving this compound include 3-amino-5-tert-butylpyrazole and various pyrazolo[1,5-a]pyrimidine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Applications:

- Drug Development : Research indicates that 2,2-Dimethyl-4-oxopentanenitrile may play a role in developing treatments for neurodegenerative diseases such as Alzheimer's disease. Its interaction with P-glycoprotein (P-gp), which is crucial for drug transport across the blood-brain barrier, suggests potential for enhancing drug delivery systems.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Organic Synthesis

Role as an Intermediate:

- This compound is utilized as an intermediate in synthesizing various organic compounds. It facilitates the formation of more complex structures through reactions such as nucleophilic substitutions and cyclizations.

- Synthetic Routes : Common methods for synthesizing this compound include reactions involving hydrazine hydrate with 4,4-dimethyl-3-oxopentanenitrile, leading to the formation of derivatives used in further chemical explorations.

Biological Studies

Biological Activity Investigations:

- The compound has been studied for its interactions with biomolecules. In vitro studies involving human peripheral blood mononuclear cells have demonstrated its potential effects on cytokine biosynthesis, indicating possible immunomodulatory properties.

- Ongoing research aims to elucidate its mechanism of action at the molecular level, particularly how its functional groups interact with biological targets.

Case Studies

-

Alzheimer's Disease Research :

- A study explored the interaction of this compound with P-glycoprotein and its implications for drug transport across the blood-brain barrier. Results indicated that modifications to the compound could enhance its efficacy in delivering therapeutic agents into the central nervous system.

-

Antimicrobial Properties :

- In vitro tests assessed the antimicrobial activity of this compound against various bacterial strains. The findings revealed promising results that warrant further exploration into its potential as a new antibiotic agent.

-

Cytokine Biosynthesis Study :

- Research involving human peripheral blood mononuclear cells demonstrated that this compound could modulate cytokine production, suggesting potential applications in immunotherapy and inflammatory disease management.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-4-oxopentanenitrile involves its interaction with specific molecular targets and pathways The nitrile and ketone groups in the compound allow it to participate in various chemical reactions, leading to the formation of different products

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2,2-Dimethyl-4-oxopentanenitrile include:

- 4,4-Dimethyl-3-oxopentanenitrile

- Trimethylacetylacetonitrile

- Pivaloylacetonitrile

Uniqueness

This compound is unique due to its specific combination of a nitrile group and a ketone group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in various fields of scientific research and industrial applications.

Actividad Biológica

Overview

2,2-Dimethyl-4-oxopentanenitrile (C₇H₁₁NO) is an organic compound characterized by a nitrile group and a ketone group in its structure. This compound is gaining attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C₇H₁₁NO

- CAS Number : 33235-13-1

- Structural Features :

- Nitrile group (-C≡N)

- Ketone group (C=O)

Synthesis Methods

This compound can be synthesized through various methods:

-

Nucleophilic Substitution :

- Reaction of 4,4-dimethyl-3-oxopentanenitrile with hydrazine hydrate leading to the formation of related pyrazole derivatives.

- Common reagents include hydrazine hydrate and aldehydes.

-

Oxidation and Reduction Reactions :

- The compound can undergo oxidation to form carboxylic acids or reduction to yield amines using agents like lithium aluminum hydride (LiAlH₄) or potassium permanganate (KMnO₄) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitrile and ketone functionalities allow it to participate in various biochemical reactions:

- Cytokine Modulation : Studies indicate that this compound can influence cytokine biosynthesis, which may have implications for treating viral and neoplastic diseases .

- Interaction with Biomolecules : The compound's ability to form stable complexes with proteins or nucleic acids may lead to changes in cellular signaling pathways.

Case Studies

-

Cytokine Biosynthesis Study :

- In vitro studies involving human peripheral blood mononuclear cells (PBMCs) demonstrated that this compound could induce or inhibit the production of cytokines such as interferon and tumor necrosis factor (TNF). Concentrations ranging from 30 µM to 0.014 µM were tested, indicating a dose-dependent response .

- Neoplastic Disease Treatment :

Applications in Scientific Research

The compound has several applications across different fields:

- Medicinal Chemistry : It is being investigated for its potential role in drug development aimed at treating diseases such as Alzheimer's due to its interaction with P-glycoprotein (P-gp), which is implicated in drug transport across the blood-brain barrier .

- Organic Synthesis : As an intermediate in the synthesis of various organic compounds, it plays a crucial role in developing new materials and pharmaceuticals .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-3-oxobutanenitrile | Nitrile and ketone groups | Limited studies on biological activity |

| Trimethylacetylacetonitrile | Similar functional groups | Potential anti-inflammatory effects |

| Pivaloylacetonitrile | Nitrile group | Under investigation for antiviral properties |

Propiedades

IUPAC Name |

2,2-dimethyl-4-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(9)4-7(2,3)5-8/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJHGJBVGBKYJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.